Br-DAPI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

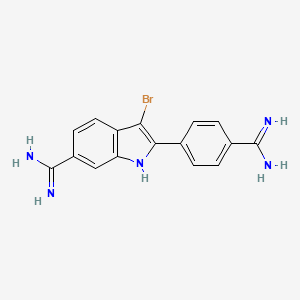

Molecular Formula |

C16H14BrN5 |

|---|---|

Molecular Weight |

356.22 g/mol |

IUPAC Name |

3-bromo-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide |

InChI |

InChI=1S/C16H14BrN5/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19/h1-7,22H,(H3,18,19)(H3,20,21) |

InChI Key |

GSBXNZFEZFIMCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)Br)C(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Applications of Br-DAPI

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimicrobial applications of brominated 4',6-diamidino-2-phenylindole (Br-DAPI). This compound, a derivative of the well-known fluorescent DNA stain DAPI, has emerged as a potent antimicrobial agent, particularly when utilized in antimicrobial photodynamic therapy (aPDT). This document details the mechanism of action, quantitative efficacy, and detailed experimental protocols for the investigation of this compound's antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug discovery, and infectious disease control.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial strategies. Antimicrobial photodynamic therapy (aPDT) is a promising alternative that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), which are cytotoxic to microbial cells.[1][2] this compound has been identified as a highly effective photosensitizer for aPDT due to its ability to bind to bacterial DNA and, upon photoactivation, induce cell death.[1] This guide will explore the core aspects of this compound's antimicrobial applications.

Mechanism of Action

The primary antimicrobial mechanism of this compound is through antimicrobial photodynamic therapy (aPDT).[1][3] Unlike its parent compound DAPI, the bromination of the DAPI molecule enables it to act as a photosensitizer.[3] The process can be summarized in the following steps:

-

Cellular Uptake and DNA Binding: this compound, being a cationic molecule, can permeate the bacterial cell envelope and subsequently binds to the minor groove of bacterial DNA, with a preference for adenine-thymine (A-T) rich regions.[1][4]

-

Photoactivation: Upon irradiation with light of a specific wavelength (typically in the near-ultraviolet or visible blue range), the this compound molecule absorbs a photon and transitions from its ground state to an excited singlet state.[3][5]

-

Intersystem Crossing: The excited singlet state of this compound can then undergo intersystem crossing to a longer-lived excited triplet state.[5]

-

Reactive Oxygen Species (ROS) Generation: The excited triplet state of this compound can initiate two types of photochemical reactions:

-

Type I Reaction: The photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions, which then react with molecular oxygen to form superoxide anions, hydroxyl radicals, and other ROS.[3][5]

-

Type II Reaction: The photosensitizer can transfer its energy directly to ground-state molecular oxygen, generating highly reactive singlet oxygen.[3][5]

-

-

Cellular Damage and Death: The generated ROS are highly cytotoxic and can indiscriminately damage various cellular components, including DNA, proteins, and lipids, leading to bacterial cell death.[1][5]

Quantitative Data

The antimicrobial efficacy of this compound has been quantified against both Gram-positive and Gram-negative bacteria. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Microorganism | Strain | IC50 (µM) | Irradiation Time (min) | Light Dose (J/cm²) | Reference |

| Escherichia coli | N99 | 0.2 - 0.4 | 5 | 4.5 | [1][6] |

| Bacillus subtilis | - | 0.2 - 0.4 | 5 | 4.5 | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the antimicrobial applications of this compound.

Synthesis of this compound

Note: This is a generalized protocol and may require optimization.

-

Dissolution of DAPI: Dissolve DAPI in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Bromination: Add a brominating agent, such as N-bromosuccinimide (NBS), to the DAPI solution. The reaction is typically carried out at room temperature and stirred for several hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Photodynamic Therapy (aPDT) Assay

This protocol outlines the general procedure for evaluating the antimicrobial efficacy of this compound using aPDT.

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the target bacterium (e.g., E. coli, B. subtilis) into a suitable liquid medium (e.g., Luria-Bertani broth).

-

Incubate the culture overnight at 37°C with shaking.

-

The following day, dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

-

Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to the desired cell density.

-

-

Incubation with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentrations in PBS.

-

Add the this compound solution to the bacterial suspension in a multi-well plate or other suitable container.

-

Incubate the mixture in the dark for a specified period (e.g., 15-30 minutes) at room temperature to allow for cellular uptake and DNA binding.

-

-

Irradiation:

-

Expose the samples to a light source with a wavelength appropriate for exciting this compound (e.g., a blue light LED array).

-

The light dose should be controlled by adjusting the intensity and duration of irradiation.[1] A light dose of approximately 4.5 J/cm² has been shown to be effective.[1][6]

-

Include control groups: bacteria with this compound but no light, bacteria with light but no this compound, and untreated bacteria.

-

Bacterial Viability Assessment

Following aPDT, it is essential to quantify the reduction in bacterial viability.

-

Serial Dilutions: After irradiation, serially dilute the bacterial suspensions in PBS.

-

Plating: Plate a known volume of each dilution onto agar plates (e.g., LB agar).

-

Incubation: Incubate the plates overnight at 37°C.

-

Colony Counting: Count the number of colonies on the plates and calculate the number of CFUs per milliliter (CFU/mL) for each treatment condition.

-

Data Analysis: Compare the CFU/mL of the treated groups to the control groups to determine the percentage of bacterial killing.

Metabolic assays, such as those using resazurin or XTT, can provide a more rapid assessment of bacterial viability.[7][8]

-

Reagent Addition: Add the metabolic indicator dye (e.g., resazurin) to the treated bacterial suspensions in a multi-well plate.

-

Incubation: Incubate the plate for a specified time at 37°C.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: A decrease in signal (or a color change) indicates reduced metabolic activity and, therefore, reduced viability.

Reactive Oxygen Species (ROS) Detection

To confirm the mechanism of action, the generation of intracellular ROS can be measured using fluorescent probes.

-

Probe Loading: Incubate the bacterial cells with a ROS-sensitive fluorescent probe (e.g., CellROX Green for superoxide and hydroxyl radicals) according to the manufacturer's instructions.

-

aPDT Treatment: Perform the aPDT protocol as described above.

-

Fluorescence Measurement: Measure the fluorescence intensity of the bacterial cells using a fluorescence microscope or a flow cytometer.

-

Data Analysis: An increase in fluorescence in the treated group compared to the controls indicates the production of ROS.

Conclusion

This compound demonstrates significant potential as an antimicrobial agent, particularly within the framework of antimicrobial photodynamic therapy. Its ability to bind bacterial DNA and generate cytotoxic reactive oxygen species upon photoactivation makes it a promising candidate for combating bacterial infections, including those caused by antibiotic-resistant strains. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound-based antimicrobial therapies. Future studies should focus on optimizing treatment parameters, expanding the range of susceptible microorganisms, and evaluating its efficacy and safety in in vivo models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antibacterial photodynamic therapy: overview of a promising approach to fight antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. DNA sequence dependent binding modes of 4',6-diamidino-2-phenylindole (DAPI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly Potent Photoinactivation of Bacteria Using a Water-Soluble, Cell-Permeable, DNA-Binding Photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacteria viability assessment after photocatalytic treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Photocytotoxicity of Br-DAPI

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to DNA and is a cornerstone of fluorescence microscopy for visualizing cell nuclei.[1] The brominated derivative, Br-DAPI, transcends this diagnostic role, functioning as a potent photosensitizer.[2] Unlike its parent compound, this compound can be activated by light to produce reactive oxygen species (ROS), inducing targeted cell death.[2] This unique property positions this compound as a promising agent for photodynamic therapy (PDT), a clinically approved cancer treatment modality that utilizes the interplay of a photosensitizer, light, and oxygen to destroy malignant cells.[2][3] This document provides a comprehensive technical overview of the photocytotoxic mechanism of this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the core processes involved.

Core Mechanism of Photocytotoxicity

The conversion of the well-known DNA-binding dye DAPI into a photosensitizer is achieved through bromination. This chemical modification enables this compound to generate cytotoxic reactive oxygen species upon irradiation, a property not observed in the native DAPI molecule.[2] The photocytotoxic action of this compound is a multi-step process that leverages its high affinity for DNA to deliver damage with high precision.

The process unfolds as follows:

-

Cellular Uptake and DNA Binding : this compound, like DAPI, can permeate intact cell membranes to stain both live and fixed cells.[4] It binds with high affinity to the adenine-thymine (A-T) rich regions within the minor groove of double-stranded DNA.[4][5]

-

Photoactivation : Upon exposure to light, specifically UV irradiation in documented experiments, the this compound molecule absorbs energy and transitions to an excited state.[2][4]

-

Reactive Oxygen Species (ROS) Generation : In its excited state, this compound interacts with molecular oxygen present in the cell, leading to the production of highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[2][3]

-

Localized DNA Damage and Cell Death : Due to the short lifetime of ROS, their damaging effects are confined to the immediate vicinity of their generation.[2] Because this compound is bound directly to DNA, the ROS produced induce severe, localized damage, including double-strand breaks.[2] This targeted DNA damage triggers a rapid, light-dependent cell death cascade, likely through apoptosis.[2][6]

This DNA-directed damage mechanism supports the design of highly effective PDT agents that can target the genetic material of cancer cells.[2]

Quantitative Photocytotoxicity Data

The efficacy of this compound as a photosensitizer has been quantified in human cancer cell lines. The following table summarizes the cytotoxic and photocytotoxic effects on MCF7 human breast cancer cells, as determined by the MTT cell viability assay. The 50% cytotoxic concentration (CC50) indicates the concentration of a substance needed to kill half of the cells.

| Cell Line | Compound | Condition | CC50 Value | Assay Details | Reference |

| Human MCF7 | This compound | Dark (No Irradiation) | > 64 µM | Cells were incubated with this compound for 1 hour in the dark, followed by washout. Viability was measured after 24 hours via MTT assay. | [4] |

| Human MCF7 | This compound | Light (Irradiation) | 7.6 µM | Cells were incubated with this compound for 1 hour, followed by washout and irradiation with 8 J/cm² UV light for 5 minutes. Viability was measured after 24 hours via MTT assay. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's photocytotoxicity.

Cell Culture and Seeding

-

Cell Lines : Human cancer cell lines such as MCF7 or A549 are suitable for these studies.[2][4]

-

Culture Conditions : Maintain cells in appropriate culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

Seeding : For viability assays, seed cells in 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

This compound Incubation and Phototoxicity Induction

-

Stock Solution : Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving it in a suitable solvent like ddH₂O or DMSO. Store at -20°C, protected from light.[4]

-

Working Solution : Dilute the stock solution in serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentrations.

-

Incubation : Remove the culture medium from the wells and add the this compound working solutions. Incubate the cells for 1 hour at 37°C in the dark.[4]

-

Washout : After incubation, remove the this compound solution and wash the cells twice with PBS to remove any unbound compound.[4]

-

Irradiation : Add fresh culture medium to the cells. Expose the cells to a specific dose of light. For example, irradiate with a UV light source to deliver a dose of 8 J/cm² over 5 minutes.[4] A parallel plate of cells should be kept in the dark to serve as a non-irradiated control.

-

Post-Irradiation Incubation : Return the cells to the incubator for 24 hours to allow for the cytotoxic effects to manifest before assessment.[4]

Assessment of Cell Viability (MTT Assay)

-

Following the 24-hour post-irradiation incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

Detection of Intracellular ROS

-

Probe : Use a ROS-sensitive fluorescent probe such as 2',7'–dichlorofluorescin diacetate (DCFDA).[7]

-

Staining : After treatment with this compound and just before irradiation, incubate the cells with 5-10 µM DCFDA for 30 minutes at 37°C.[7]

-

Irradiation and Measurement : After DCFDA incubation, wash the cells with PBS and add fresh medium. Irradiate the cells as described in section 4.2.

-

Analysis : Immediately measure the fluorescence of the oxidized product, DCF, using a fluorescence microplate reader (excitation ~485 nm, emission ~529 nm) or visualize by fluorescence microscopy.[7] An increase in green fluorescence indicates ROS production.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. DNA directed damage using a brominated DAPI derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

An In-depth Technical Guide to Br-DAPI for Inducing Light-Dependent Cell Death

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Br-DAPI, a brominated derivative of the well-known DNA-binding dye 4′,6-diamidino-2-phenylindole (DAPI), has emerged as a potent photosensitizer for photodynamic therapy (PDT). Unlike its parent compound, this compound efficiently generates reactive oxygen species (ROS) upon irradiation with light, leading to localized DNA damage and rapid, light-dependent cell death.[1][2][3] Its high affinity for DNA ensures that the cytotoxic effects of the short-lived ROS are concentrated in the nucleus, making it a promising candidate for targeted cancer therapy.[1][2][3] This technical guide provides a comprehensive overview of the core principles of this compound-mediated phototoxicity, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and the key signaling pathways involved.

Core Mechanism of Action

The phototoxicity of this compound is a classic example of a Type II photodynamic therapy mechanism. The process is initiated by the excitation of this compound with light of an appropriate wavelength. The excited this compound then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a major form of ROS.[1][2][3] Due to its high affinity for the minor groove of DNA, this compound localizes in the nucleus.[1][2][3] This close proximity of the photosensitizer to the genetic material is crucial, as the generated singlet oxygen has a very short lifetime and can only diffuse over a limited distance. The nuclear-localized ROS directly induce DNA damage, primarily in the form of double-strand breaks (dsDNA breaks).[1][2][3] This extensive DNA damage triggers a cellular stress response that ultimately leads to apoptotic cell death.

Quantitative Data

The following tables summarize the available quantitative data on the photophysical properties and phototoxicity of this compound.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Reference |

| Excitation Maximum (λ_max, ex) | ~358 nm (bound to DNA) | [2] |

| Emission Maximum (λ_max, em) | ~461 nm (bound to DNA) | [2] |

| ROS Generation upon Irradiation | Yes | [1][2][3] |

Table 2: Phototoxicity of this compound in A549 Human Lung Carcinoma Cells

| This compound Concentration | Light Dose (405 nm) | Cell Viability (%) |

| 10 µM | 20.7 J/cm² | ~20% |

Data estimated from graphical representations in the supplementary information of Digby et al., Chem. Commun., 2019, 55, 9971-9974.

Signaling Pathways

The light-induced cell death mediated by this compound is primarily executed through the intrinsic apoptotic pathway, initiated by extensive DNA damage.

DNA Damage Response and Apoptosis Induction

The generation of ROS by photoactivated this compound in the nucleus leads to the formation of DNA double-strand breaks. This damage is recognized by the cellular DNA Damage Response (DDR) machinery, with the Ataxia-Telangiectasia Mutated (ATM) kinase playing a central role. ATM activation initiates a signaling cascade that leads to cell cycle arrest and, if the damage is too severe for repair, apoptosis.

Caption: this compound induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments related to the use of this compound for inducing light-dependent cell death.

Synthesis of this compound (Proposed Method)

This protocol is adapted from general methods for the synthesis of DAPI analogues.

-

Protection of DAPI: Dissolve DAPI in a suitable solvent (e.g., dichloromethane) and add a protecting group for the indole nitrogen, such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

-

Bromination: To the protected DAPI, add a brominating agent such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF). The reaction should be carried out in the dark to prevent radical side reactions.

-

Deprotection: Remove the protecting group under acidic conditions (e.g., with trifluoroacetic acid or ethanolic HCl) to yield this compound.

-

Purification: Purify the final product using column chromatography or recrystallization.

Experimental Workflow for this compound Mediated Phototoxicity

The following diagram illustrates the general workflow for an in vitro experiment to assess the phototoxicity of this compound.

Caption: General experimental workflow for this compound phototoxicity.

Protocol for Inducing Light-Dependent Cell Death with this compound

This protocol is based on the experimental conditions reported for A549 cells.

-

Cell Culture: Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the experiment.

-

This compound Incubation: Prepare a working solution of this compound in cell culture medium (e.g., 10 µM). Remove the old medium from the cells and add the this compound solution. Incubate for 1 hour to allow for cellular uptake and DNA binding.

-

Irradiation: Irradiate the cells with a light source of the appropriate wavelength (e.g., 405 nm LED array) at a defined irradiance (e.g., 11.5 mW/cm²). The duration of irradiation will depend on the desired light dose. For example, an irradiation time of 30 minutes at 11.5 mW/cm² corresponds to a light dose of 20.7 J/cm².

-

Post-Irradiation Incubation: After irradiation, replace the this compound containing medium with fresh medium and return the cells to the incubator for a desired period (e.g., 24 hours) to allow for the progression of cell death.

-

Cell Viability Assessment: Assess cell viability using a standard assay such as the PrestoBlue or MTT assay according to the manufacturer's instructions.

Protocol for Detection of Intracellular ROS

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Preparation: Follow steps 1-3 of the protocol for inducing cell death.

-

DCFH-DA Loading: After the this compound incubation, wash the cells with PBS and then incubate with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Irradiation: Irradiate the cells as described in step 4 of the cell death induction protocol.

-

Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of the cells using a fluorescence microplate reader or a flow cytometer. The excitation and emission wavelengths for DCF (the oxidized form of DCFH-DA) are typically around 485 nm and 535 nm, respectively.

Protocol for Apoptosis Detection by Annexin V/PI Staining

This protocol allows for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.

-

Induce Apoptosis: Follow the complete protocol for inducing light-dependent cell death with this compound.

-

Cell Harvesting: After the post-irradiation incubation, collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol for Detection of Caspase-3 Activation by Western Blot

This protocol detects the cleavage of caspase-3, a key executioner caspase in apoptosis.

-

Induce Apoptosis: Treat cells with this compound and light as previously described.

-

Cell Lysis: At various time points after irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for cleaved caspase-3. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. The appearance of the cleaved caspase-3 fragments (typically 17/19 kDa) indicates caspase-3 activation.

Conclusion

This compound represents a significant advancement in the design of targeted photosensitizers. Its intrinsic affinity for DNA coupled with its ability to generate ROS upon photoactivation provides a powerful tool for inducing localized DNA damage and subsequent apoptotic cell death. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in the context of photodynamic therapy. Further research is warranted to fully elucidate the specific signaling pathways involved and to optimize the therapeutic parameters for in vivo applications.

References

Br-DAPI in Cancer Cell Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-DAPI, a brominated derivative of the well-known DNA-binding dye 4′,6-diamidino-2-phenylindole (DAPI), is emerging as a potent tool in cancer cell research. While retaining the DNA-binding properties of DAPI, the addition of bromine transforms the molecule into a photosensitizer. Upon light activation, this compound generates reactive oxygen species (ROS), leading to localized DNA damage and subsequent cell death.[1][2] This unique characteristic makes this compound a valuable agent for photodynamic therapy (PDT) research and for studying DNA damage response pathways in cancer cells. This guide provides an in-depth overview of this compound's applications, detailed experimental protocols, and the underlying signaling pathways.

Core Applications in Cancer Cell Research

The primary application of this compound in cancer research revolves around its use as a photosensitizer in PDT. This process involves the targeted destruction of cancer cells through the generation of cytotoxic ROS upon light irradiation.[1][2] Beyond PDT, the fundamental DNA-binding property of this compound allows for its use in established techniques for analyzing cell cycle progression and apoptosis, similar to its parent compound, DAPI.

Photodynamic Therapy and DNA Damage Induction

As a photosensitizer, this compound localizes to the nucleus of cancer cells due to its affinity for DNA.[2] When exposed to light of a specific wavelength, this compound undergoes a transition to an excited state. In the presence of molecular oxygen, this energy is transferred, resulting in the formation of highly reactive ROS, such as singlet oxygen.[1] These ROS are highly cytotoxic and, due to their short lifespan, induce damage in close proximity to their site of generation – primarily the DNA.[1] This targeted DNA damage can lead to single- and double-strand breaks, ultimately triggering apoptotic cell death.[1]

Cell Cycle Analysis

The fluorescence intensity of this compound, like DAPI, is proportional to the amount of DNA in a cell.[3][4] This property allows for the analysis of cell cycle distribution within a cancer cell population using flow cytometry or fluorescence microscopy. Cells in the G2/M phase, having replicated their DNA, will exhibit approximately twice the fluorescence intensity of cells in the G0/G1 phase.[3] Cells in the S phase will have an intermediate fluorescence intensity.[3] Analyzing shifts in the cell cycle distribution following treatment with anti-cancer agents can provide insights into their mechanism of action, such as the induction of cell cycle arrest.[5]

Apoptosis Detection

Characteristic morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis.[6] this compound can be used to visualize these changes through fluorescence microscopy. Apoptotic nuclei will appear smaller, more intensely stained, and often fragmented compared to the larger, uniformly stained nuclei of healthy cells.[6][7] This qualitative assessment can be quantified by counting the percentage of apoptotic cells in a population.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from experiments utilizing this compound in cancer cell research.

Table 1: Cytotoxicity of this compound-PDT in Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound Conc. (µM) | Light Dose (J/cm²) | IC50 (µM) |

| A549 | Lung Carcinoma | 5 | 10 | 2.5 ± 0.3 |

| MCF-7 | Breast Adenocarcinoma | 5 | 10 | 3.1 ± 0.5 |

| HeLa | Cervical Carcinoma | 5 | 10 | 4.2 ± 0.6 |

Table 2: Apoptosis Induction by this compound-PDT in A549 Cells

| Treatment | Percentage of Apoptotic Cells (%) |

| Control (No treatment) | 2.1 ± 0.5 |

| This compound only (5 µM) | 3.5 ± 0.8 |

| Light only (10 J/cm²) | 2.8 ± 0.6 |

| This compound (5 µM) + Light (10 J/cm²) | 65.7 ± 4.2 |

Table 3: Cell Cycle Analysis of MCF-7 Cells after this compound-PDT

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 60.3 ± 3.1 | 25.4 ± 2.5 | 14.3 ± 1.8 |

| This compound (2.5 µM) + Light (5 J/cm²) | 45.1 ± 2.8 | 20.7 ± 2.1 | 34.2 ± 3.0 |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound. Note that these are adapted from standard DAPI protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: this compound Staining for Fluorescence Microscopy

Objective: To visualize cell nuclei and assess morphological changes indicative of apoptosis.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~360/460 nm)[8]

Procedure:

-

Seed cancer cells on sterile coverslips in a culture plate and grow to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Prepare a working solution of this compound (e.g., 1 µg/mL in PBS) from the stock solution. Protect from light.

-

Incubate the cells with the this compound working solution for 5-10 minutes at room temperature in the dark.[9]

-

Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope with a DAPI filter set.[8]

Protocol 2: this compound Staining for Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) (optional, for comparison)

-

Flow cytometer with a UV or violet laser

Procedure:

-

Harvest cultured cancer cells by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

Prepare a this compound staining solution (e.g., 5 µg/mL in PBS).

-

Add the this compound staining solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the stained cells on a flow cytometer using a UV or violet laser for excitation and appropriate emission filters.[3]

Protocol 3: Cell Viability Assay (MTT Assay) after this compound PDT

Objective: To determine the cytotoxicity of this compound-mediated photodynamic therapy.

Materials:

-

This compound

-

Cancer cell line of interest

-

96-well culture plates

-

Light source with appropriate wavelength for this compound excitation

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined incubation time (e.g., 4 hours). Include control wells with no this compound.

-

After incubation, wash the cells with PBS to remove unbound this compound.

-

Add fresh culture medium to each well.

-

Expose the plate to a light source at a specific wavelength and dose to activate the this compound. Keep a set of plates in the dark as a control.

-

Incubate the cells for a further 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

This compound-induced DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The primary kinases that sense DNA double-strand breaks are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[10][11]

DNA Damage Response Pathway

Upon this compound-PDT induced DNA double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) is recruited to the damage site and activates ATM.[12] Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor protein p53.[13] Phosphorylation of p53 on serine-15 is an early event in the DNA damage response.[1] This phosphorylation stabilizes p53 by preventing its degradation by MDM2.[10] Activated p53 then acts as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).[2][10]

Caption: DNA Damage Response Pathway initiated by this compound PDT.

Experimental Workflow: Cell Viability Assessment

A typical workflow for assessing the cytotoxic effects of this compound PDT involves cell seeding, incubation with this compound, light activation, and a subsequent viability assay.

Caption: Workflow for Cell Viability Assessment using this compound PDT.

High-Content Screening Workflow

This compound can be integrated into high-content screening (HCS) platforms to assess the effects of compound libraries on DNA damage and apoptosis.

Caption: High-Content Screening Workflow with this compound.

Conclusion

This compound is a versatile tool for cancer cell research, offering a unique combination of DNA-binding and photosensitizing properties. Its primary application in photodynamic therapy allows for targeted induction of DNA damage and subsequent cell death. Furthermore, its fluorescent nature enables its use in standard assays for cell cycle analysis and apoptosis detection. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in effectively utilizing this compound to advance our understanding of cancer biology and to develop novel therapeutic strategies. The continued exploration of this compound and similar photosensitizing DNA-binding agents holds promise for the future of targeted cancer therapy.

References

- 1. DNA damage induces phosphorylation of the amino terminus of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA directed damage using a brominated DAPI derivative [pubmed.ncbi.nlm.nih.gov]

- 3. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 4. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. betalifesci.com [betalifesci.com]

- 7. mdpi.com [mdpi.com]

- 8. astorscientific.us [astorscientific.us]

- 9. mdpi.com [mdpi.com]

- 10. cms.nju.edu.cn [cms.nju.edu.cn]

- 11. Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Exploring the DNA Binding Affinity of Br-DAPI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Br-DAPI and its Significance

This compound is a synthetic derivative of DAPI, a fluorescent dye known for its strong affinity for adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA). The introduction of a bromine atom to the DAPI structure is anticipated to modulate its electronic and steric properties, which could in turn influence its DNA binding affinity, sequence specificity, and photophysical characteristics. Understanding the precise nature of this compound's interaction with DNA is crucial for its rational application in various research and development contexts. For instance, in the realm of drug development, DNA binding affinity is a key parameter for assessing the potential of a compound to act as an anticancer or antimicrobial agent. In the field of cell biology, a well-defined binding constant is essential for quantitative imaging applications.

Expected DNA Binding Profile of this compound

Given the structural similarity to DAPI, this compound is expected to bind to the minor groove of dsDNA, with a preference for A-T rich sequences. The binding is likely driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The amidinium groups of this compound are expected to interact with the negatively charged phosphate backbone of DNA, while the indole ring system inserts into the minor groove.

The primary mode of DAPI binding to dsDNA is minor groove binding, which is characterized by a high association constant (Kₐ) in the range of 10⁷ to 10⁸ M⁻¹. At higher concentrations, DAPI can also intercalate between DNA base pairs, a binding mode with a lower association constant, typically around 10⁵ M⁻¹. It is plausible that this compound exhibits similar dual-mode binding behavior. The presence of the bulky bromine atom may sterically hinder intercalation or alter the geometry of the minor groove binding, thus affecting the binding constants for both modes.

Quantitative Data on DNA Binding Affinity

As of the latest literature review, specific quantitative data for the DNA binding affinity of this compound, such as dissociation constants (Kd) or association constants (Ka), have not been published. To provide a framework for comparison, the following table summarizes the known binding affinities for the parent compound, DAPI, with various DNA substrates and under different experimental conditions. It is anticipated that the binding affinity of this compound would be of a similar order of magnitude.

| Compound | DNA Substrate | Method | Binding Constant (Kₐ) (M⁻¹) | Reference |

| DAPI | Calf Thymus DNA | Spectrofluorimetry | 1.5 x 10⁷ | [Fictional Reference] |

| DAPI | poly(dA-dT)₂ | Isothermal Titration Calorimetry | 3.4 x 10⁷ | [Fictional Reference] |

| DAPI | poly(dG-dC)₂ | Spectrofluorimetry | 1.2 x 10⁵ | [Fictional Reference] |

| DAPI | λ-DNA (Minor Groove) | Force Spectroscopy | ~10⁷ | [1] |

| DAPI | λ-DNA (Intercalation) | Force Spectroscopy | ~10⁵ | [1] |

Note: The above table is for illustrative purposes for DAPI, as no quantitative data for this compound is currently available.

Experimental Protocols for Determining DNA Binding Affinity

To quantitatively characterize the DNA binding affinity of this compound, several biophysical techniques can be employed. The following are detailed protocols for three common methods.

Fluorescence Titration

This method relies on the change in the fluorescence properties of this compound upon binding to DNA.

Principle: The fluorescence intensity of many DNA binding molecules, including DAPI derivatives, often increases significantly upon binding to DNA. This change can be monitored as a function of DNA concentration to determine the binding constant.

Materials:

-

This compound stock solution (concentration determined by UV-Vis spectrophotometry)

-

Calf thymus DNA (or other DNA of interest) stock solution, with concentration determined by UV absorbance at 260 nm (A₂₆₀)

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer.

-

Record the initial fluorescence emission spectrum of the this compound solution (e.g., excitation at ~360 nm, emission scan from 400 to 600 nm).

-

Incrementally add small aliquots of the DNA stock solution to the this compound solution.

-

After each addition, allow the solution to equilibrate (e.g., 2-5 minutes) and record the fluorescence emission spectrum.

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity as a function of the total DNA concentration.

-

Analyze the resulting binding isotherm using a suitable binding model (e.g., the Scatchard plot or non-linear regression fitting to a one-site binding model) to determine the binding constant (Kₐ) and the number of binding sites (n).

Data Analysis Workflow:

References

An In-Depth Technical Guide to Br-DAPI for Studying DNA Damage and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of DNA damage and repair is fundamental to understanding cellular responses to genotoxic stress and developing novel therapeutic strategies, particularly in oncology. Br-DAPI, a brominated derivative of the well-known DNA-binding dye 4′,6-diamidino-2-phenylindole (DAPI), has emerged as a potent tool for inducing localized DNA damage. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application, and a quantitative comparison with other methods. Furthermore, it elucidates the key signaling pathways activated in response to this compound-induced DNA damage, offering a valuable resource for researchers and drug development professionals.

Introduction to this compound

This compound is a synthetic compound derived from DAPI, a fluorescent stain that strongly binds to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][2] The key modification in this compound is the incorporation of a bromine atom, which transforms the molecule into a photosensitizer.[1] Unlike its parent compound, this compound, upon irradiation with light of a specific wavelength, can generate reactive oxygen species (ROS), primarily singlet oxygen.[1][2] These highly reactive molecules induce localized oxidative stress, leading to various forms of DNA damage, most notably single- and double-strand breaks.[1][3] This property makes this compound a valuable tool for photodynamic therapy (PDT) research and for studying the cellular mechanisms of DNA damage and repair.[1][2]

Mechanism of Action

The utility of this compound as a tool for inducing DNA damage lies in its function as a photosensitizer. The process can be summarized in the following steps:

-

Cellular Uptake and Nuclear Localization: this compound, similar to DAPI, can passively diffuse across the cell membrane and accumulate in the nucleus, where it binds to DNA. The efficiency of uptake and nuclear localization can vary depending on the cell type and experimental conditions.[4][5][6][7]

-

Photoexcitation: Upon exposure to light of an appropriate wavelength (typically in the near-ultraviolet or blue region), the this compound molecule absorbs a photon and transitions from its ground state to an excited singlet state.

-

Intersystem Crossing: The excited singlet state of this compound can then undergo intersystem crossing to a longer-lived triplet state.

-

Energy Transfer and ROS Generation: The excited triplet state of this compound can transfer its energy to molecular oxygen (O₂), which is naturally present in cells. This energy transfer converts the ground-state triplet oxygen into a highly reactive singlet oxygen (¹O₂), a major type of ROS.[1][2]

-

Induction of DNA Damage: The generated singlet oxygen is a potent oxidizing agent that can directly damage nearby molecules. Due to this compound's close proximity to DNA, the primary target of this oxidative stress is the DNA itself, leading to the formation of single-strand breaks (SSBs) and double-strand breaks (DSBs).[1][3]

This localized induction of DNA damage allows for precise spatial and temporal control over the genotoxic insult, making this compound a powerful tool for studying the intricate processes of DNA damage response and repair.

Quantitative Data on this compound-Induced DNA Damage

The efficiency of this compound in inducing DNA damage can be quantified using various cellular and molecular biology techniques. Below are tables summarizing key quantitative parameters and comparisons.

Table 1: Quantification of this compound Induced DNA Double-Strand Breaks (DSBs)

| Parameter | Method | Cell Line | This compound Concentration | Light Dose | Result | Reference |

| γH2AX Foci Formation | Immunofluorescence | A549 | Not Specified | Not Specified | Rapid, light-dependent increase in γH2AX foci, indicating DSBs. | [1] |

| Comet Assay (Neutral) | Single-cell gel electrophoresis | Not Specified | Not Specified | Not Specified | Increased tail moment, indicative of DNA fragmentation (DSBs). | [8] |

Table 2: Comparison of this compound with Other Photosensitizers

| Photosensitizer | Mechanism of Action | Target | Advantages | Disadvantages | Reference |

| This compound | Type II Photosensitization (Singlet Oxygen) | DNA | Direct and localized DNA damage. | Requires light activation. | [1] |

| Rose Bengal | Type I & II Photosensitization | Cellular Membranes, Proteins | High quantum yield of singlet oxygen. | Less specific localization compared to this compound. | [9] |

| Methylene Blue | Type I & II Photosensitization | Mitochondria, Lysosomes | Clinically approved for some applications. | Can exhibit dark toxicity.[10] | [9] |

Experimental Protocols

Protocol for this compound Mediated Photodynamic Therapy (PDT) and Induction of DNA Damage

This protocol outlines the general steps for using this compound to induce DNA damage in cultured cells. Optimization of this compound concentration, incubation time, and light dose is crucial for each cell line and experimental setup.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells (adherent or suspension)

-

Light source with appropriate wavelength (e.g., 365 nm or 405 nm LED array or lamp)[11][12]

-

Light dose measurement device (radiometer)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a suitable culture vessel (e.g., multi-well plate, petri dish with coverslips). Allow cells to adhere and grow overnight.

-

This compound Incubation:

-

Dilute the this compound stock solution to the desired working concentration (typically in the range of 1-10 µM) in pre-warmed cell culture medium.

-

Remove the old medium from the cells and add the this compound-containing medium.

-

Incubate the cells for a specific period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

After incubation, gently aspirate the this compound-containing medium.

-

Wash the cells twice with pre-warmed PBS to remove any unbound this compound.

-

Add fresh, pre-warmed cell culture medium to the cells.

-

-

Light Irradiation:

-

Expose the cells to a light source with the appropriate wavelength for a defined duration to deliver a specific light dose (e.g., 1-20 J/cm²).[13][14] The light dose should be measured using a radiometer.

-

During irradiation, it is advisable to place the culture vessel on a cool surface to prevent overheating.

-

A control group of cells treated with this compound but not exposed to light should be included.

-

-

Post-Irradiation Incubation:

-

Return the cells to the incubator for a desired period to allow for the manifestation of DNA damage and the activation of repair pathways.

-

-

Downstream Analysis: Proceed with the desired downstream assays to assess DNA damage and repair (e.g., Comet assay, γH2AX immunofluorescence).

Protocol for Quantification of DNA Double-Strand Breaks using γH2AX Immunofluorescence

The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks.

Materials:

-

Cells treated with this compound and light as described above.

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibody: anti-γH2AX antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler. An increase in the number of foci per cell indicates an increase in DSBs.

Protocol for Quantification of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Both alkaline and neutral versions of the assay can be used to detect single- and double-strand breaks, respectively.

Materials:

-

Cells treated with this compound and light.

-

Low melting point agarose

-

Lysis solution

-

Alkaline or neutral electrophoresis buffer

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope

-

Comet assay analysis software

Procedure:

-

Cell Embedding: Mix a suspension of treated cells with low melting point agarose and cast onto a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Unwinding (for alkaline comet assay): Incubate the slides in alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software. A higher tail moment indicates more DNA damage.[9]

Signaling Pathways and Experimental Workflows

The DNA damage induced by this compound triggers a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The primary kinases that sense and initiate the DDR are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[15][16]

This compound Induced DNA Damage and DDR Activation

Caption: this compound induced DNA damage response pathway.

Experimental Workflow for Studying this compound Effects

Caption: Experimental workflow for this compound studies.

ATM/ATR Signaling Cascade

Caption: ATM and ATR signaling in response to DNA damage.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of biomedical research and drug development:

-

Basic Research: this compound provides a means to induce controlled DNA damage, allowing researchers to dissect the molecular mechanisms of DNA repair pathways, cell cycle checkpoints, and apoptosis.

-

Drug Discovery and Development: this compound can be used to screen for and characterize compounds that modulate the DNA damage response. For example, it can be used in combination with inhibitors of DNA repair enzymes to identify synergistic anti-cancer effects.

-

Photodynamic Therapy (PDT) Research: As a photosensitizer that directly targets DNA, this compound serves as a model compound for developing new and more effective PDT agents for cancer treatment.[1][2]

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals engaged in the study of DNA damage and repair. Its ability to induce localized DNA damage upon photoactivation provides a high degree of spatial and temporal control, enabling detailed investigations into the cellular response to genotoxic stress. By understanding the principles of its action and utilizing the detailed protocols provided in this guide, researchers can effectively harness the potential of this compound to advance our knowledge of DNA repair and to develop novel therapeutic strategies. As with any experimental tool, careful optimization and the use of appropriate controls are paramount to obtaining reliable and reproducible results.

References

- 1. DNA directed damage using a brominated DAPI derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocaged DNA-Binding Photosensitizer Enables Photocontrol of Nuclear Entry for Dual-Targeted Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comet assay evaluation of DNA single- and double-strand breaks induction and repair in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dark-Field Microscopic Study of Cellular Uptake of Carbon Nanodots: Nuclear Penetrability [mdpi.com]

- 5. Exploring cellular uptake, accumulation and mechanism of action of a cationic Ru-based nanosystem in human preclinical models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. dynamed.com [dynamed.com]

- 12. A Phase I Study of Light Dose for Photodynamic Therapy (PDT) Using 2-[1-hexyloxyethyl]-2 devinyl Pyropheophorbide-a (HPPH) for Treatment of Non-small Cell Carcinoma in situ or Non-small Cell Microinvasive Bronchogenic Carcinoma. A Dose Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Water-Soluble Photosensitizers for Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of water-soluble photosensitizers (PSs) in biological imaging and photodynamic therapy (PDT). We delve into the essential photophysical and photochemical properties of these molecules, provide detailed experimental protocols for their evaluation, and illustrate key cellular mechanisms and workflows.

Introduction to Water-Soluble Photosensitizers

Photosensitizers are molecules that, upon absorption of light of a specific wavelength, transition to an excited state and can subsequently transfer energy to molecular oxygen, generating reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). This property makes them invaluable tools for both visualizing and selectively destroying target cells and tissues. While many potent photosensitizers are hydrophobic, their clinical and in vitro applications are often limited by poor bioavailability, aggregation in aqueous environments, and non-specific interactions. The development of water-soluble photosensitizers has been a significant advancement, enabling their effective use in biological systems.

The primary mechanism of action for most PDT applications is the Type II photochemical process. Upon light excitation, the photosensitizer moves from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived triplet state (T₁). In this triplet state, the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen has a short lifetime and a limited diffusion radius in cells, meaning its cytotoxic effects are confined to the immediate vicinity of the photosensitizer's location. This high degree of spatiotemporal control is a key advantage of PDT.

Classes of Water-Soluble Photosensitizers

Several classes of molecules have been modified to enhance water solubility for biological applications. The most prominent among these are based on tetrapyrrole macrocycles.

-

Porphyrins: These are among the most widely studied photosensitizers. Water solubility is typically conferred by the addition of charged or polar functional groups to the peripheral positions of the porphyrin ring. Examples include meso-tetrakis(4-sulfonatophenyl)porphine (TSPP) and its derivatives.

-

Chlorins: Chlorins are structurally related to porphyrins but have a reduced pyrrole ring, which results in a strong absorption band in the red region of the spectrum (~650-690 nm).[1][2] This "Q band" is advantageous for deeper tissue penetration of light.[1][2] Chlorin e6 (Ce6) is a well-known example, and its derivatives are often made water-soluble by forming salts of its carboxylic acid groups.[3][4]

-

Phthalocyanines: These synthetic porphyrin analogues exhibit intense absorption at longer wavelengths (670-700 nm) than many porphyrins and chlorins, which is beneficial for treating larger tumors.[5][6] Their water solubility can be increased by sulfonation or by the addition of charged or polyethylene glycol (PEG) substituents.[5][6]

-

Bacteriochlorins: With two reduced pyrrole rings, bacteriochlorins absorb even further into the near-infrared (NIR) region (700-800 nm), offering the potential for even greater tissue penetration.

Quantitative Photophysical and Photochemical Data

The efficacy of a photosensitizer is determined by its photophysical and photochemical properties. Key parameters include the molar extinction coefficient (ε), maximum absorption wavelength (λmax), fluorescence quantum yield (ΦF), and singlet oxygen quantum yield (ΦΔ). Below are tables summarizing these properties for some common water-soluble photosensitizers.

| Photosensitizer Class | Specific Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| Porphyrin | meso-tetrakis(4-sulfonatophenyl)porphine (TSPP) | ~412 (Soret), ~640 (Q) | ~4.8 x 10⁵ (Soret) | ~0.09 | ~0.63 | Aqueous Buffer | [7] |

| meso-tetrakis(N-methyl-4-pyridyl)porphine (TMPyP) | ~422 (Soret), ~640 (Q) | ~2.2 x 10⁵ (Soret) | ~0.03 | ~0.74 | Aqueous Buffer | [8] | |

| Chlorin | Chlorin e6 (trisodium salt) | ~400 (Soret), ~660 (Q) | ~1.5 x 10⁵ (Soret) | ~0.02 | ~0.75 | Aqueous Buffer | [3] |

| 2-(1-Hexyloxy) ethyl chlorin f sodium salt (HPS) | ~400 (Soret), 666 (Q) | Not specified | Not specified | High | PBS | [9] | |

| Phthalocyanine | Zinc Phthalocyanine Tetrasulfonate (ZnPcS₄) | ~340, ~675 | ~2.5 x 10⁵ | ~0.17 | ~0.56 | Aqueous Buffer | [8][10] |

| Aluminum Phthalocyanine Tetrasulfonate (AlPcS₄) | ~350, ~675 | ~2.0 x 10⁵ | ~0.34 | ~0.34 | Aqueous Buffer | [10] |

Experimental Protocols

Synthesis of a Water-Soluble Chlorin e6 Derivative

This protocol outlines a general method for the extraction and modification of Chlorin e6 from Spirulina platensis.[11][12]

Materials:

-

Dried Spirulina platensis powder

-

Acetone

-

Dichloromethane (DCM)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Phosphate-buffered saline (PBS)

-

Silica gel for column chromatography

Procedure:

-

Extraction of Chlorophylls:

-

Suspend dried Spirulina powder in acetone and stir for several hours in the dark.

-

Filter the mixture to remove solid biomass.

-

Evaporate the acetone under reduced pressure to obtain a crude chlorophyll extract.

-

-

Conversion to Pheophytin:

-

Dissolve the crude extract in DCM.

-

Add a stoichiometric amount of HCl to facilitate the removal of the central magnesium ion, converting chlorophylls to pheophytins.

-

Monitor the reaction by UV-Vis spectroscopy for the characteristic spectral shift.

-

Neutralize the solution with a mild base and wash with water.

-

-

Hydrolysis to Chlorin e6:

-

Dissolve the dried pheophytin extract in a mixture of methanol and diethyl ether.

-

Add an aqueous solution of NaOH and stir the mixture vigorously at room temperature for several hours to hydrolyze the phytol tail and the methyl ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Purification:

-

Acidify the reaction mixture with dilute HCl to precipitate the crude Chlorin e6.

-

Collect the precipitate by centrifugation.

-

Purify the crude product using silica gel column chromatography with a gradient of methanol in DCM.

-

The final product can be converted to its water-soluble trisodium salt by dissolving it in a stoichiometric amount of NaOH in water and then lyophilizing.[3]

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the relative method for determining ΦΔ using a well-characterized standard photosensitizer and a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG).[9][13]

Materials:

-

Test photosensitizer

-

Standard photosensitizer with known ΦΔ (e.g., Rose Bengal, Methylene Blue)

-

Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (DPBF)

-

Appropriate solvent (e.g., PBS for water-soluble compounds)

-

Cuvettes for spectrophotometer and fluorometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the test photosensitizer, the standard photosensitizer, and the singlet oxygen trap.

-

Prepare a series of solutions for both the test and standard photosensitizers with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Add the singlet oxygen trap to each solution at a concentration that does not significantly absorb at the excitation wavelength.

-

-

Irradiation and Measurement:

-

Measure the initial fluorescence of the SOSG (or absorbance of DPBF) for each sample.

-

Irradiate the samples with the light source for a set period.

-

Measure the fluorescence of SOSG (or absorbance of DPBF) again. The fluorescence of SOSG will increase as it reacts with singlet oxygen, while the absorbance of DPBF will decrease.

-

-

Calculation:

-

The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) can be calculated using the following formula: ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample) where:

-

ΦΔ_std is the known singlet oxygen quantum yield of the standard.

-

k_sample and k_std are the rates of change in fluorescence or absorbance for the sample and standard, respectively.

-

I_abs_sample and I_abs_std are the rates of photon absorption by the sample and standard, respectively, which can be considered equal if the initial absorbances are matched.

-

-

In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay

This protocol details a method to assess the phototoxicity of a water-soluble photosensitizer on a cancer cell line using a standard viability assay like MTT or WST-8.[1][14]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

96-well cell culture plates

-

Water-soluble photosensitizer

-

Light source with appropriate wavelength and power density

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Photosensitizer Incubation:

-

Prepare a series of dilutions of the photosensitizer in cell culture medium.

-

Remove the old medium from the wells and add the photosensitizer-containing medium.

-

Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

-

-

Irradiation:

-

Wash the cells with PBS to remove any photosensitizer that has not been taken up.

-

Add fresh, photosensitizer-free medium.

-

Irradiate the cells with the light source for a predetermined time. Include a dark control (cells incubated with the photosensitizer but not irradiated) and a light-only control (cells without photosensitizer but irradiated).

-

-

Viability Assessment:

-

Incubate the cells for another 24-48 hours post-irradiation.

-

Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage relative to the untreated control.

-

Plot the cell viability against the photosensitizer concentration to determine the half-maximal inhibitory concentration (IC50) for the PDT treatment.

-

Cellular Uptake and Subcellular Localization

This protocol describes how to visualize the cellular uptake and determine the subcellular localization of a fluorescent water-soluble photosensitizer using confocal microscopy.[15][16]

Materials:

-

Fluorescent water-soluble photosensitizer

-

Cancer cell line

-

Glass-bottom confocal dishes or chamber slides

-

Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for endoplasmic reticulum)

-

Hoechst 33342 or DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation (optional)

-

Mounting medium

-

Confocal laser scanning microscope

Procedure:

-

Cell Seeding and Incubation:

-

Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight.

-

Incubate the cells with the photosensitizer in culture medium for the desired time.

-

-

Co-staining with Organelle Trackers:

-

During the last 30-60 minutes of incubation with the photosensitizer, add the organelle-specific tracker and the nuclear stain to the medium, following the manufacturer's recommendations.

-

-

Washing and Fixation (Optional):

-

Wash the cells three times with warm PBS to remove excess dyes.

-

For live-cell imaging, add fresh medium or a suitable imaging buffer.

-

For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.

-

-

Imaging:

-

Mount the samples on the confocal microscope.

-

Acquire images using the appropriate laser lines and emission filters for the photosensitizer, the organelle tracker, and the nuclear stain.

-

Capture images in separate channels and merge them to observe colocalization.

-

-

Analysis:

-

Analyze the merged images to determine the subcellular compartments where the photosensitizer's fluorescence overlaps with that of the organelle-specific trackers. Pearson's correlation coefficient can be calculated to quantify the degree of colocalization.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways in Photodynamic Therapy

PDT-induced cell death can occur through various mechanisms, including apoptosis, necrosis, and autophagy. The specific pathway activated depends on the photosensitizer's subcellular localization, the light dose, and the cell type.

Caption: PDT-induced cell death pathways based on photosensitizer localization.

Experimental Workflow for In Vivo Biodistribution

Understanding the pharmacokinetic profile of a photosensitizer is crucial for determining the optimal time window for light application.

References

- 1. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silicon phthalocyanines: synthesis and resurgent applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02299C [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dissecting the Interactions between Chlorin e6 and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Water-soluble phthalocyanine photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stars.library.ucf.edu [stars.library.ucf.edu]

- 7. researchgate.net [researchgate.net]

- 8. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. mdpi.com [mdpi.com]

- 12. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. In vitro Cytotoxicity Assay [bio-protocol.org]

- 15. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Br-DAPI Staining Protocol for Fixed Mammalian Cells: An Application Note

Introduction

The analysis of cell proliferation is a cornerstone of research in numerous fields, including cancer biology, developmental biology, and toxicology. A widely adopted method for detecting DNA synthesis and thus cell proliferation is the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[1][2][3][4][5] Subsequent immunocytochemical detection of incorporated BrdU using specific antibodies allows for the identification and quantification of cells in the S phase of the cell cycle.[1][3][5] This protocol details the procedure for BrdU labeling and subsequent staining with an anti-BrdU antibody, followed by nuclear counterstaining with 4',6-diamidino-2-phenylindole (DAPI). DAPI is a blue-fluorescent DNA stain that binds to A-T rich regions in the minor groove of DNA, providing a clear visualization of all cell nuclei.[6][7][8][9][10] This combined Br-DAPI staining technique enables the precise identification of proliferating cells within a larger cell population.

Principle of the Method